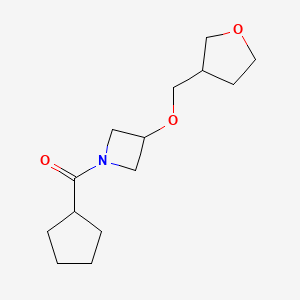

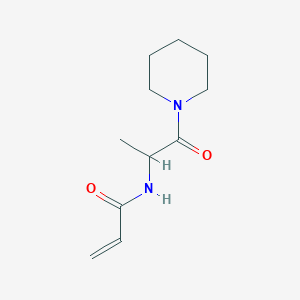

环戊基(3-((四氢呋喃-3-基)甲氧基)吖唑啉-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related structures involves complex organic reactions, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes and etherification, oximation, and Beckmann rearrangement reactions. For example, palladium-catalyzed reactions have been used for synthesizing tetrahydrofurans through oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols, highlighting the type of methodologies that might be applied to the synthesis of Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Gabriele et al., 2000).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular arrangement and bond interactions within compounds. For instance, the crystal structures of certain cyclopentenones and azetidinones were determined by X-ray single crystal diffraction analysis, offering a glimpse into the molecular geometry and intermolecular forces that may also be relevant for Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Marjani et al., 2009).

Chemical Reactions and Properties

Various chemical reactions are crucial for the modification and functionalization of molecules. Cycloaddition-rearrangement sequences, for instance, offer pathways to synthesize hexahydroindolinones from 2-amido substituted furans, indicating the types of chemical transformations that might be applicable or observed with Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Padwa et al., 1999).

科学研究应用

Metal-Catalyzed Cycloisomerization and Tandem Reactions

Metal-catalyzed cycloisomerization processes utilizing precious metals such as Ag, Pt, and Au have been explored for the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams from 2-azetidinone-tethered alkynols. These processes demonstrate the utility of cycloisomerization in accessing complex cyclic structures with potential pharmacological applications (Alcaide, Almendros, Campo, & Carrascosa, 2010).

Synthesis of Anticholinesterases

Research into the development of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine has been conducted. These studies have led to the creation of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing the potential of cyclopentyl derivatives in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of oxabicyclic compounds, including 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, from alkynols has been explored, demonstrating the versatility of palladium catalysis in constructing complex oxygen-containing heterocycles (Gabriele et al., 2000).

Halohydrofurans Synthesis

A novel method for the synthesis of 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols has been reported. This method exemplifies the application of cyclopentyl derivatives in synthesizing halogenated furans under mild conditions (Mothe, Kothandaraman, Rao, & Chan, 2011).

Cyclopentenone Derivatives Synthesis

Studies on the synthesis of cyclopentenones and their crystal structures have been conducted to understand the reactivity and structural features of these compounds. Such research contributes to the development of new synthetic methodologies and the exploration of the potential applications of cyclopentenone derivatives in various fields (Marjani et al., 2009).

属性

IUPAC Name |

cyclopentyl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c16-14(12-3-1-2-4-12)15-7-13(8-15)18-10-11-5-6-17-9-11/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUOCGMCZAXIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)